ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride
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Overview
Description
Ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride is a complex organic compound that features a pyrrolidine ring, a benzazepine core, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the benzazepine core, and the carbamate group. One common synthetic route involves:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-cyanoacetamide derivatives and chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane.
Construction of the Benzazepine Core: This step may involve the use of aromatic C-nucleophiles and N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid.
Introduction of the Carbamate Group: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzazepine core are known to interact with various receptors and enzymes, potentially modulating their activity. This compound may exert its effects through:
Binding to Receptors: Interaction with neurotransmitter receptors, leading to modulation of signal transduction pathways.
Inhibition of Enzymes: Inhibition of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like N-ethyl-2-pyrrolidin-1-ylethanamine.
Benzazepine Derivatives: Compounds containing the benzazepine core, such as certain antipsychotic drugs.
Carbamate Derivatives: Compounds like carbaryl, which is used as an insecticide.
The uniqueness of ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3.ClH/c1-3-30-24(29)25-20-13-12-19-11-10-18-8-4-5-9-21(18)27(22(19)16-20)23(28)17(2)26-14-6-7-15-26;/h4-5,8-9,12-13,16-17H,3,6-7,10-11,14-15H2,1-2H3,(H,25,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPWHHHLFWEJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C(C)N4CCCC4)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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